

Lenalidomide hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lenalidomide hydrochloride*

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An In-depth Technical Guide to Lenalidomide Hydrochloride

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **lenalidomide hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Lenalidomide is a synthetic derivative of thalidomide, characterized by an amino group at the 4th position of the phthaloyl ring.^[1] It is a racemic mixture of S(-) and R(+) enantiomers.^[2] The hydrochloride salt form enhances its solubility, particularly in acidic aqueous solutions.^[3]

Table 1: Physicochemical Properties of Lenalidomide and its Hydrochloride Salt

Property	Value	Source
Lenalidomide Base		
IUPAC Name	3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione	[2]
Molecular Formula	C ₁₃ H ₁₃ N ₃ O ₃	[4]
Molecular Weight	259.26 g/mol	[4]
Melting Point	265-268 °C	
Solubility	Soluble in DMSO (≥52 mg/ml), methanol, and buffered aqueous solutions. Solubility in less acidic buffers is lower (0.4-0.5 mg/mL).	[5]
Lenalidomide Hydrochloride		
IUPAC Name	3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride	[6]
Molecular Formula	C ₁₃ H ₁₄ ClN ₃ O ₃	[6]
Molecular Weight	295.72 g/mol	[6]
CAS Number	1243329-97-6	[6]

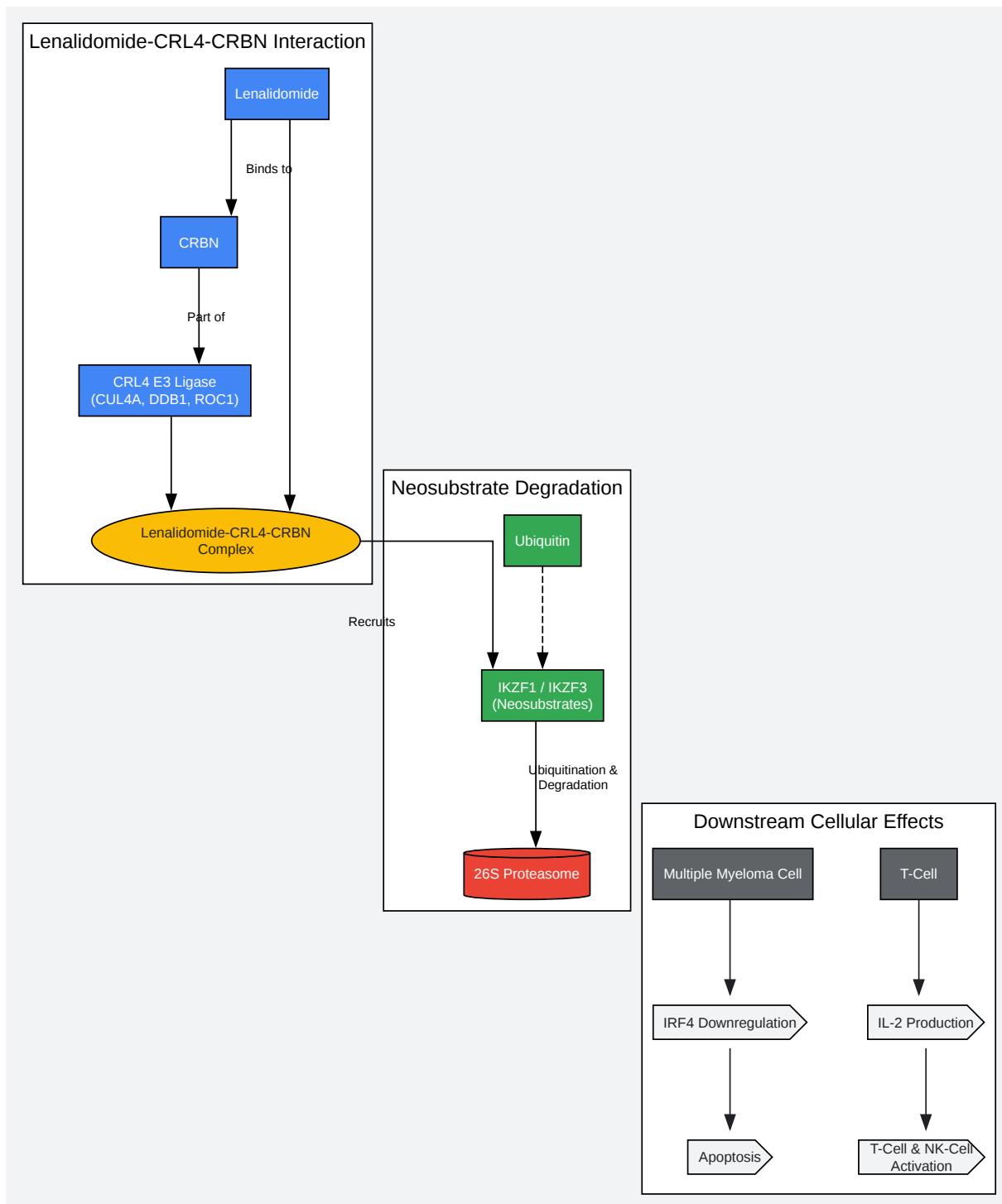
Mechanism of Action

Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor activity, immunomodulation, and anti-angiogenesis.[2][7] Its primary mechanism involves acting as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4⁺CRBN).[2][8]

Upon binding to CRBN, lenalidomide induces the recruitment and subsequent ubiquitination and proteasomal degradation of specific neosubstrate proteins, most notably the Ikaros family

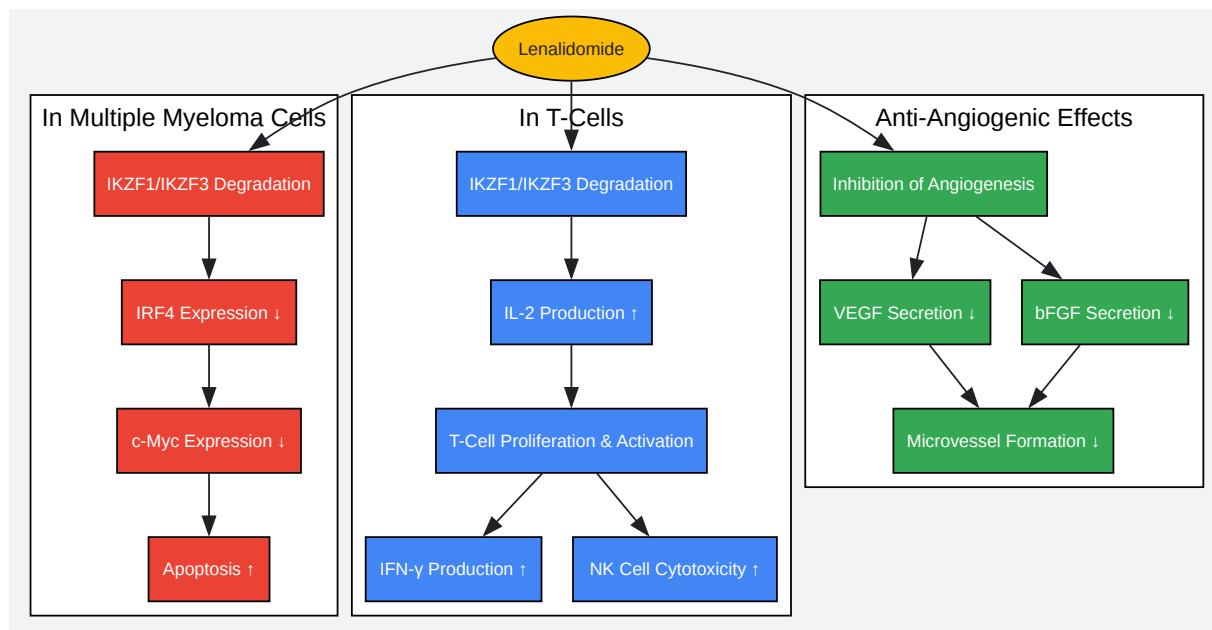
zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[\[1\]](#)[\[2\]](#)[\[8\]](#) These factors are crucial for the survival of malignant B-cells.[\[2\]](#) The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects:

- Anti-Myeloma Effects: The depletion of IKZF1/3 results in the downregulation of interferon regulatory factor 4 (IRF4), a key survival factor for multiple myeloma cells, ultimately leading to apoptosis.[\[8\]](#)
- Immunomodulatory Effects: The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2).[\[8\]](#) This, in turn, stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing their cytotoxic capabilities and promoting antibody-dependent cellular cytotoxicity (ADCC).[\[2\]](#)[\[9\]](#) Lenalidomide can also act as a T-cell co-stimulator by phosphorylating CD28, independent of the CRBN pathway.[\[8\]](#)
- Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as TNF- α , IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[\[1\]](#)[\[2\]](#)



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Caption: Core mechanism of Lenalidomide via the CRL4-CRBN E3 ligase complex.

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Caption: Downstream signaling effects of Lenalidomide in different cell types.

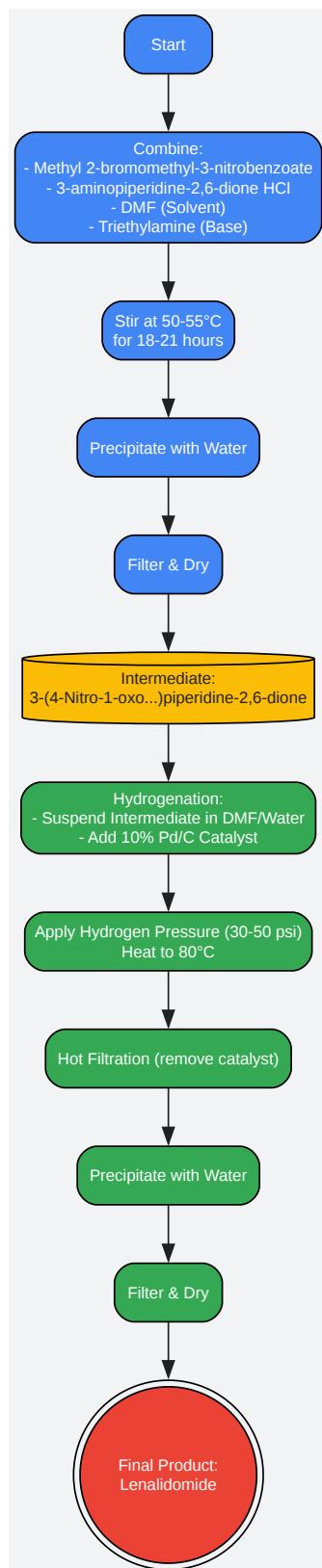
Experimental Protocols

A common synthetic route involves a two-step process: the formation of a nitro-intermediate followed by catalytic hydrogenation.[10][11][12]

Protocol:

- Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.
 - Charge a reaction vessel with N,N-dimethylformamide (DMF).
 - Add methyl 2-bromomethyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione hydrochloride to the DMF.[10][11]

- Add an acid-binding agent, such as triethylamine or sodium acetate, slowly to the reaction mixture at 25-30°C under a nitrogen atmosphere.[10][13]
- Stir the mixture for several hours (e.g., 18-21 hours) at a controlled temperature (e.g., 50-55°C).[10][13]
- Upon completion, add water to precipitate the product.[10]
- Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.[10]
- Step 2: Synthesis of Lenalidomide (Catalytic Hydrogenation).
- Suspend the nitro-intermediate from Step 1 in a suitable solvent system, such as a mixture of DMF and water or methanol.[11][12]
- Add a palladium on carbon (10% Pd/C) catalyst to the suspension.[11][12]
- Place the reaction mixture in a hydrogenation kettle under hydrogen gas pressure (e.g., 30-50 psi).[10][13]
- Heat the mixture (e.g., 80°C) and stir until the reaction is complete, monitored by the cessation of hydrogen uptake.[11]
- Filter the reaction mixture while hot through a celite bed to remove the catalyst.[13]
- Concentrate the filtrate and add water to precipitate the final product.[11]
- Filter, wash with a solvent like methanol, and dry the solid under vacuum to obtain lenalidomide.[11]

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Caption: Experimental workflow for the two-step synthesis of Lenalidomide.

RP-HPLC is a standard method for determining the purity and quantifying lenalidomide in bulk samples and pharmaceutical formulations.[14]

Methodology:

- Chromatographic System: Shimadzu LC-2010 HT or equivalent.[14]
- Column: C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 μ m).[14][15]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is Phosphate buffer (pH 2.5-3.5) and Acetonitrile in a ratio of 55:45 or 90:10 (v/v).[14][15]
- Flow Rate: 1.0 mL/min.[14][15]
- Column Temperature: Maintained at 25-30°C.[14][15]
- Detection: UV-Visible spectrophotometer at 210 nm or 242 nm.[14][15]
- Injection Volume: 10-20 μ L.[15]
- Sample Preparation: Accurately weigh and dissolve the lenalidomide sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
- Analysis: The retention time for lenalidomide is typically short, often around 2.5 minutes under optimized conditions.[14] The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[14]

The anti-proliferative effects of lenalidomide on cancer cell lines are commonly assessed using cell viability assays.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

- Cell Culture: Culture multiple myeloma (e.g., MM1.S, H929) or myelodysplastic syndrome (e.g., MDS-L) cell lines in appropriate culture medium and conditions.[16]
- Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

- Drug Treatment: Treat the cells with a range of concentrations of lenalidomide (and vehicle control, e.g., DMSO).[16]
- Incubation: Incubate the treated cells for a specified period (e.g., 10-12 days).[16]
- Assay Procedure:
 - Remove the plates from the incubator and allow them to equilibrate to room temperature.
 - Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
 - Mix the contents to induce cell lysis.
 - Incubate at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Analysis: Express cell viability as the percentage of the luminescence signal relative to the vehicle-treated control cells. Plot the data to generate dose-response curves and calculate IC₅₀ values.[16]

Quantitative Data

Lenalidomide is rapidly absorbed after oral administration, with minimal metabolism, and is primarily excreted unchanged in the urine.[17][18] Renal function is a critical factor influencing its clearance.[18][19]

Table 2: Pharmacokinetic Parameters of Lenalidomide in Adults

Parameter	Value	Conditions/Notes	Source
Absorption			
Bioavailability (Oral)	>90% (fasting)	Food reduces AUC by 20% and Cmax by 50%.	[18]
Time to Peak (Tmax)			
Time to Peak (Tmax)	0.5 - 6 hours	Healthy subjects and patients.	[17] [20]
Distribution			
Apparent Volume of Distribution (Vd/F)	68.8 L	Population PK model in patients with B-cell malignancies.	[21]
Metabolism			
Metabolism	Minimal	Includes chiral inversion and minor hydroxylation.	[18]
Elimination			
Apparent Clearance (CL/F)	12 L/h	Population PK model in patients with B-cell malignancies.	[21]
Elimination Half-life (t _{1/2})	3 - 4 hours	Healthy subjects and patients with normal renal function.	[17] [18]
Excretion	~82% excreted unchanged in urine within 24h.	Primary route of elimination.	[18]
Effect of Renal Impairment (CrCl < 30 mL/min)	~22% reduction in clearance.	Dose adjustments are recommended for CrCl < 50 mL/min.	[19] [21]

CrCl: Creatinine Clearance; AUC: Area Under the Curve; Cmax: Maximum Concentration.

Lenalidomide, typically in combination with dexamethasone, has demonstrated significant efficacy in treating multiple myeloma (MM), both in newly diagnosed and relapsed/refractory settings.[22][23][24]

Table 3: Efficacy of Lenalidomide-Containing Regimens in Multiple Myeloma

Patient Population	Treatment Regimen	Outcome	Result	Source
Relapsed or Refractory MM	Lenalidomide + Dexamethasone vs. Placebo + Dexamethasone	Overall Response (OR) Rate	60.6% vs. 21.9% (RR: 2.76, P < 0.00001)	[22]
Complete Response (CR) Rate	15.0% vs. 2.0% (RR: 8.61, P = 0.01)			[22]
Median Progression-Free Survival (PFS)	11.1 months vs. 4.6 months (P < 0.001)			[23]
Median Overall Survival (OS)	38.0 months vs. 31.6 months (P = 0.045)			[23]
Newly Diagnosed MM (Transplant Ineligible)	Lenalidomide + Dexamethasone vs. Melphalan, Prednisone, Thalidomide (MPT)	Median Progression-Free Survival (PFS)	25.5 months vs. 21.2 months (HR: 0.72, P < 0.001)	[24]
Median Overall Survival (OS)	58.9 months vs. 48.5 months (HR: 0.75)			[24]
Post-Autologous Stem Cell Transplant (ASCT) Maintenance	Lenalidomide vs. Placebo	3-Year Progression-Free Survival (PFS)	65.2% vs. 45.5% (RR: 1.43, P < 0.00001)	[22]

RR: Risk Ratio; HR: Hazard Ratio.

This technical guide provides core information on **lenalidomide hydrochloride**, summarizing its chemical properties, complex mechanism of action, relevant experimental protocols, and key quantitative data from pharmacokinetic and clinical studies. This information serves as a foundational resource for professionals engaged in cancer research and drug development.

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- To cite this document: BenchChem. [Lenalidomide hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139468#lenalidomide-hydrochloride-chemical-structure-and-properties]

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